molecular formula C21H28ClNO B14596300 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- CAS No. 59401-31-9

1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro-

Cat. No.: B14596300
CAS No.: 59401-31-9
M. Wt: 345.9 g/mol
InChI Key: HNSIPVOOVSKSPV-AYCGRUCCSA-N
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Description

1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is often used in research due to its interesting chemical behavior and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- involves several steps. The process typically starts with the preparation of the piperidine ring, followed by the introduction of the biphenyl group and the methyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • alpha-(4-Biphenylyl)-1-piperidinepropanol hydrochloride
  • alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol hydrochloride

Uniqueness

1-Piperidinepropanol, alpha-(4-biphenylyl)-beta-methyl-, hydrochloride, erythro- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

59401-31-9

Molecular Formula

C21H28ClNO

Molecular Weight

345.9 g/mol

IUPAC Name

(1R,2R)-2-methyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C21H27NO.ClH/c1-17(16-22-14-6-3-7-15-22)21(23)20-12-10-19(11-13-20)18-8-4-2-5-9-18;/h2,4-5,8-13,17,21,23H,3,6-7,14-16H2,1H3;1H/t17-,21-;/m1./s1

InChI Key

HNSIPVOOVSKSPV-AYCGRUCCSA-N

Isomeric SMILES

C[C@H](CN1CCCCC1)[C@H](C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl

Canonical SMILES

CC(CN1CCCCC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl

Origin of Product

United States

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